molecular formula C9H9BrO2 B14900506 (6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Cat. No.: B14900506
M. Wt: 229.07 g/mol
InChI Key: CCALRMYUBKFBKR-UHFFFAOYSA-N
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Description

(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound features a bromine atom at the 6th position and a hydroxymethyl group at the 2nd position of the dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol typically involves the bromination of 2,3-dihydrobenzofuran followed by the introduction of a hydroxymethyl group. One common method starts with the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-2,3-dihydrobenzofuran is then subjected to a Grignard reaction with formaldehyde to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution and sodium methoxide (NaOMe) for methoxy substitution.

Common Reagents and Conditions

    Oxidation: PCC, potassium permanganate, and chromium trioxide (CrO3) in acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: NaN3, NaOMe, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: (6-Bromo-2,3-dihydrobenzofuran-2-yl)formaldehyde, (6-Bromo-2,3-dihydrobenzofuran-2-yl)carboxylic acid.

    Reduction: 2,3-Dihydrobenzofuran-2-yl)methanol.

    Substitution: (6-Azido-2,3-dihydrobenzofuran-2-yl)methanol, (6-Methoxy-2,3-dihydrobenzofuran-2-yl)methanol.

Mechanism of Action

The mechanism of action of (6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom and hydroxymethyl group can interact with biological targets, affecting their activity. For example, the compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzofuran ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

(6-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C9H9BrO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-2,4,8,11H,3,5H2

InChI Key

CCALRMYUBKFBKR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=CC(=C2)Br)CO

Origin of Product

United States

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